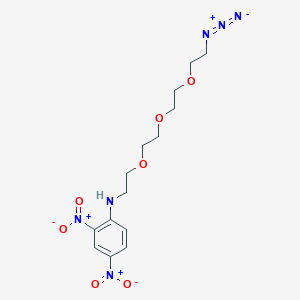

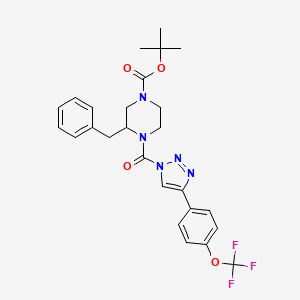

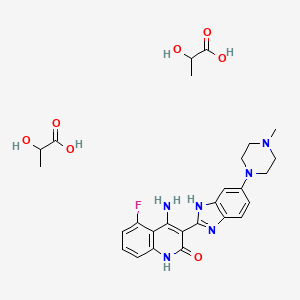

![molecular formula C32H37N5O6 B607249 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide CAS No. 1622204-21-0](/img/structure/B607249.png)

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E-7090 is an orally available and selective inhibitor of the tyrosine kinase activities of fibroblast growth factor receptors 1, 2, and 3. It has shown potent antitumor activity and prolonged survival in preclinical models. The fibroblast growth factor receptor signaling pathway plays a crucial role in the proliferation, survival, and migration of cancer cells, tumor angiogenesis, and drug resistance. Genetic abnormalities in fibroblast growth factor receptors, such as gene fusion, mutation, and amplification, have been implicated in several types of cancer .

Preparation Methods

The synthesis of E-7090 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that E-7090 is synthesized to achieve high purity and selectivity for its target receptors .

Chemical Reactions Analysis

E-7090 undergoes various chemical reactions, primarily focusing on its interaction with fibroblast growth factor receptors. The compound inhibits the phosphorylation of fibroblast growth factor receptors, which is a critical step in the signaling pathway. This inhibition leads to the suppression of downstream signaling molecules such as FRS2a, ERK1/2, and AKT. The major products formed from these reactions are the phosphorylated forms of these signaling molecules .

Scientific Research Applications

E-7090 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown selective antiproliferative activity against cancer cell lines harboring fibroblast growth factor receptor genetic abnormalities. In preclinical models, E-7090 has demonstrated the ability to decrease tumor size and prolong survival in mice with metastasized tumors. It is currently being investigated in clinical trials for its efficacy in treating advanced or recurrent solid tumors with fibroblast growth factor receptor gene alterations .

Mechanism of Action

E-7090 selectively interferes with the binding of fibroblast growth factor to fibroblast growth factor receptors. This inhibition prevents the activation of fibroblast growth factor receptor-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of cell death in tumor cells overexpressing fibroblast growth factor receptors. The molecular targets of E-7090 include fibroblast growth factor receptors 1, 2, and 3, and the pathways involved are the MAPK and PI3K/Akt pathways .

Comparison with Similar Compounds

E-7090 is unique in its selective inhibition of fibroblast growth factor receptors 1, 2, and 3. Compared to other inhibitors such as ponatinib and AZD4547, E-7090 has shown more rapid association with fibroblast growth factor receptor 1 and a longer residence time, suggesting its kinetics are more similar to type V inhibitors like lenvatinib. Other similar compounds include ponatinib, AZD4547, and lenvatinib, which also target fibroblast growth factor receptors but differ in their binding kinetics and selectivity .

Properties

IUPAC Name |

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHOLSBDZMIPPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622204-21-0 |

Source

|

| Record name | E-7090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TASURGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.